molecular formula C6H4F3NOS B11761608 3-(Trifluoromethylthio)pyridin-4(1H)-one

3-(Trifluoromethylthio)pyridin-4(1H)-one

Cat. No.: B11761608
M. Wt: 195.16 g/mol
InChI Key: OURUQEWTWUVGTD-UHFFFAOYSA-N
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Description

3-(Trifluoromethylthio)pyridin-4(1H)-one is a chemical compound characterized by the presence of a trifluoromethylthio group attached to a pyridin-4(1H)-one ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Trifluoromethylthio)pyridin-4(1H)-one typically involves the introduction of the trifluoromethylthio group to the pyridin-4(1H)-one ring. One common method involves the reaction of pyridin-4(1H)-one with trifluoromethylthiolating agents under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or acetonitrile and catalysts like copper(I) iodide to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-(Trifluoromethylthio)pyridin-4(1H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the trifluoromethylthio group to other functional groups.

    Substitution: The compound can participate in substitution reactions where the trifluoromethylthio group is replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Substitution reactions may involve nucleophiles like amines or thiols under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

3-(Trifluoromethylthio)pyridin-4(1H)-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(Trifluoromethylthio)pyridin-4(1H)-one involves its interaction with specific molecular targets and pathways. The trifluoromethylthio group can influence the compound’s reactivity and binding affinity to biological targets, potentially affecting enzyme activity or receptor interactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    4-(Trifluoromethyl)pyridine: Similar in structure but lacks the thio group.

    5-(Trifluoromethyl)-1H-pyrrolo[2,3-b]pyridin-4-ol: Contains a pyrrolo[2,3-b]pyridine ring instead of a pyridin-4(1H)-one ring.

    1H-pyrazolo[3,4-b]pyridine derivatives: These compounds have a pyrazolo[3,4-b]pyridine core and may exhibit different chemical properties and reactivities.

Uniqueness

3-(Trifluoromethylthio)pyridin-4(1H)-one is unique due to the presence of the trifluoromethylthio group, which imparts distinct chemical and biological properties. This group can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C6H4F3NOS

Molecular Weight

195.16 g/mol

IUPAC Name

3-(trifluoromethylsulfanyl)-1H-pyridin-4-one

InChI

InChI=1S/C6H4F3NOS/c7-6(8,9)12-5-3-10-2-1-4(5)11/h1-3H,(H,10,11)

InChI Key

OURUQEWTWUVGTD-UHFFFAOYSA-N

Canonical SMILES

C1=CNC=C(C1=O)SC(F)(F)F

Origin of Product

United States

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